molecular formula C20H22N6O B5124045 3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B5124045
M. Wt: 362.4 g/mol
InChI Key: GEVUKCLEYLIOGX-UHFFFAOYSA-N
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Description

3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that belongs to a class of compounds known for their varied biological activities. Research in this area has primarily focused on exploring the synthesis and biological evaluation of these compounds.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multi-step chemical processes. These processes may include condensation reactions, oxidation-dehydration steps, and the use of specific reagents for functional group transformations (Meurer et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple ring systems, including pyridazine, piperazine, and pyrazole moieties. These structures often contribute to the compound's biological activity and are subject to various chemical modifications to enhance or modify their properties (Yengoyan et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound may include interactions with various reagents leading to the formation of new derivatives. These reactions can be influenced by factors such as the presence of substituents on the rings and the reaction conditions (Abdelhamid et al., 2012).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-4-5-17(16(2)14-15)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVUKCLEYLIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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